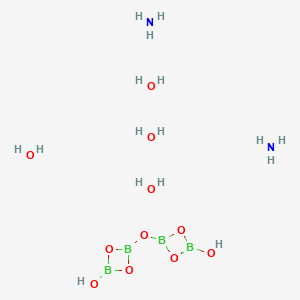

Ammonium tetraborate tetrahydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ammonium tetraborate tetrahydrate, with the chemical formula (NH4)2B4O7 · 4H2O , is a hydrated salt composed of ammonium ions and tetraborate ions. It forms colorless crystals and is highly soluble in water. This compound is commonly used in various industrial applications, including as a flame retardant, a flux in soldering, and a corrosion inhibitor .

Synthesis Analysis

The resulting product is the tetrahydrate salt, which crystallizes from the solution upon cooling .

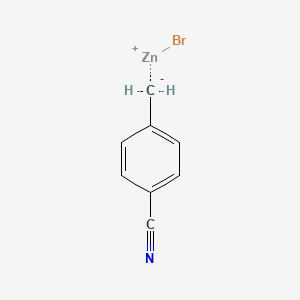

Molecular Structure Analysis

This compound has a tetrahedral structure, with four boron atoms (B) at the corners of a tetrahedron. Each boron atom is bonded to three oxygen atoms (O) and one ammonium ion (NH4+). The water molecules (H2O) are associated with the ammonium tetraborate lattice through hydrogen bonding .

Aplicaciones Científicas De Investigación

Environmental Monitoring : A miniature flow analyzer for ammonium in seawater was developed using sodium tetraborate. It features fluorescence detection for the reaction product isoindol-1-sulfonat, achieving a low detection limit and enhanced reaction rate due to a special heating device (Horstkotte, Duarte, & Cerdà, 2011).

Nanocarrier Synthesis : Ammonium salts with non-nucleophilic tetrafluoroborate anions were used as initiators for the ring opening polymerization of α-N-carboxyanhydrides. This method allowed for the synthesis of well-defined polyglutamate nanocarriers with controlled molecular weight and low toxicity, suitable for biomedical applications (Conejos-Sánchez et al., 2013).

Electrochemical Applications : An aliphatic quaternary ammonium salt was combined with tetrafluoroborate for ionic liquid formation, showing promising properties for electrochemical capacitors. These ionic liquids, like DEME-BF4, exhibited a wide potential window and high ionic conductivity (Sato, Masuda, & Takagi, 2004).

Material Processing : The thermal calcination of Ammonium Tetraborate Tetrahydrate (ATT) to boron oxide in a fluidized bed calcinator was studied. A novel method was developed to produce granular boron oxide of high purity by covering ATT particles with a material of higher melting point than boric oxide (Demir et al., 2006).

Crystallography : A morphological study was conducted on the α and β phases of ammonium pentaborate tetrahydrate. Crystals of these phases were obtained from aqueous solutions, and their growth forms and twinning were analyzed, contributing to the understanding of crystallographic properties (Solans et al., 1983).

Chemical Vapor Deposition : Ammonium tetrafluoroborate was used to synthesize BN-coated MgF2 nanowires and collapsed BN nanotubes, demonstrating the potential of this compound as a chemical vapor deposition precursor (Tang et al., 2006).

Mecanismo De Acción

Propiedades

IUPAC Name |

azane;2-hydroxy-4-[(4-hydroxy-1,3,2,4-dioxadiboretan-2-yl)oxy]-1,3,2,4-dioxadiboretane;tetrahydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/B4H2O7.2H3N.4H2O/c5-1-7-3(8-1)11-4-9-2(6)10-4;;;;;;/h5-6H;2*1H3;4*1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZNWNKFWDJRMLV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OB(O1)OB2OB(O2)O)O.N.N.O.O.O.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B4H16N2O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90657522 |

Source

|

| Record name | 4,4'-Oxydi(1,3,2,4-dioxadiboretan-2-ol)--ammonia--water (1/2/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12228-87-4 |

Source

|

| Record name | 4,4'-Oxydi(1,3,2,4-dioxadiboretan-2-ol)--ammonia--water (1/2/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Cyclopenta[b]thiopyran-4-ol, octahydro-, 1,1-dioxide, (4-alpha-,4a-alpha-,7a-alpha-)- (9CI)](/img/no-structure.png)

![Ethyl 3-amino-6-[(Z)-(hydroxyimino)methyl]-2-pyrazinecarboxylate](/img/structure/B1148184.png)

![Tricyclo[2.2.1.02,6]heptane-3-carboxylic acid, 5-oxo-, stereoisomer (9CI)](/img/structure/B1148196.png)